molecular formula C23H16F3NO2 B2702990 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-94-5

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2702990
CAS No.: 337921-94-5
M. Wt: 395.381
InChI Key: LJPXKLICMCAVEE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The 4-methoxyphenoxy group and the 3-(trifluoromethyl)phenyl group can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. For example:

    Anti-Cancer Activity: It may inhibit the activity of certain kinases or enzymes involved in cell proliferation.

    Anti-Inflammatory Activity: It may modulate the production of inflammatory cytokines or inhibit the activity of cyclooxygenase enzymes.

    Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the methoxyphenoxy and trifluoromethyl groups, resulting in different biological activities.

    4-Methoxyquinoline: Contains a methoxy group on the quinoline core but lacks the phenoxy and trifluoromethyl substitutions.

    3-(Trifluoromethyl)quinoline: Contains a trifluoromethyl group on the quinoline core but lacks the methoxyphenoxy substitution.

Uniqueness

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of both the 4-methoxyphenoxy and 3-(trifluoromethyl)phenyl groups

Properties

IUPAC Name

2-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3NO2/c1-28-18-9-11-19(12-10-18)29-22-20(14-16-5-2-3-8-21(16)27-22)15-6-4-7-17(13-15)23(24,25)26/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPXKLICMCAVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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